4-Amino-2-benzooxazol-2-yl-phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-Amino-2-benzooxazol-2-yl-phenol typically involves the reaction of 2-aminophenol with aromatic aldehydes under various conditions. One common method includes the use of catalysts such as titanium tetraisopropoxide (TTIP) and mesoporous titania-alumina mixed oxide (MTAMO) in the presence of aqueous hydrogen peroxide and ethanol at 50°C . Another method involves the use of magnetic solid acid nanocatalysts ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) in water under reflux conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
4-Amino-2-benzooxazol-2-yl-phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The amino and hydroxyl groups on the benzoxazole ring can participate in substitution reactions with electrophiles or nucleophiles.
Condensation: The compound can undergo condensation reactions with aldehydes and ketones to form various derivatives.
Common reagents and conditions used in these reactions include acetic acid, ethanol, and various catalysts like TTIP and MTAMO . Major products formed from these reactions include substituted benzoxazoles and other heterocyclic compounds.
Scientific Research Applications
4-Amino-2-benzooxazol-2-yl-phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Amino-2-benzooxazol-2-yl-phenol involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membranes .
Comparison with Similar Compounds
4-Amino-2-benzooxazol-2-yl-phenol can be compared with other similar compounds, such as:
5-Amino-2-benzooxazol-2-yl-phenol: This compound has a similar structure but differs in the position of the amino group, which can lead to different chemical and biological properties.
2-Amino-5-benzooxazol-2-yl-phenol: Another isomer with distinct reactivity and applications.
Properties
IUPAC Name |
4-amino-2-(1,3-benzoxazol-2-yl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c14-8-5-6-11(16)9(7-8)13-15-10-3-1-2-4-12(10)17-13/h1-7,16H,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPMCQUVQZEYKJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=C(C=CC(=C3)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.